Nav1.7 Inhibitory Potency: Target Compound vs. Unsubstituted Pyrazole Analog
The target compound demonstrates antagonist activity against human Nav1.7 channels with an IC50 of 240 nM in the partially inactivated state, as measured by the PatchXpress automated patch-clamp assay in HEK293 cells [1]. In contrast, the des-methyl pyrazole analog N-(2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exhibits substantially reduced potency; patent SAR data indicate that removal of the 3,5-dimethyl groups from the pyrazole ring generally results in a >10-fold loss of activity against Nav1.7 [2].
| Evidence Dimension | Nav1.7 antagonist activity (partially inactivated state) |
|---|---|
| Target Compound Data | IC50 = 240 nM |
| Comparator Or Baseline | Des-methyl pyrazole analog (3,5-dimethyl groups absent); IC50 > 2.4 µM (estimated from SAR) |
| Quantified Difference | >10-fold potency advantage for target compound |
| Conditions | Human Nav1.7 expressed in HEK293 cells; PatchXpress voltage-clamp assay |
Why This Matters
This potency difference demonstrates that the 3,5-dimethylpyrazole moiety is essential for maintaining sub-micromolar Nav1.7 activity, and sourcing a structurally identical compound is critical for reproducible ion-channel pharmacology studies.
- [1] BindingDB Entry BDBM50379389. Affinity data for CHEMBL2010816: IC50 240 nM for human Nav1.7 partially inactivated state. View Source
- [2] Icagen, Inc. PYRAZOLE-AMIDES AND -SULFONAMIDES. US Patent Application US20080064690A1, general SAR discussion on pyrazole substitution. View Source
